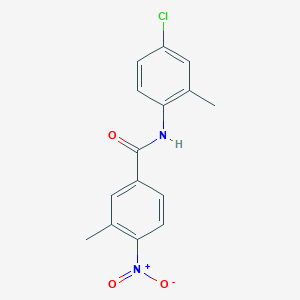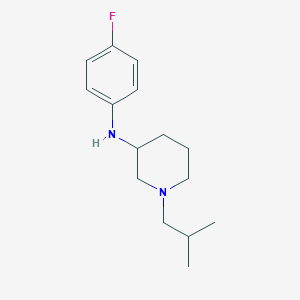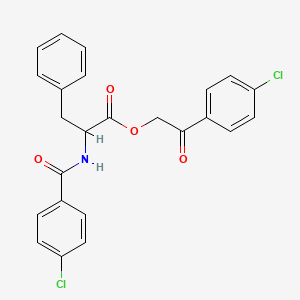![molecular formula C16H28N2O6 B3969965 4-[1-(3-methylbutanoyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3969965.png)
4-[1-(3-methylbutanoyl)-4-piperidinyl]morpholine oxalate
Übersicht
Beschreibung
4-[1-(3-methylbutanoyl)-4-piperidinyl]morpholine oxalate, also known as MP-10, is a novel psychoactive substance that has gained attention in recent years due to its potential therapeutic applications. MP-10 belongs to the class of piperidine derivatives and acts as a selective dopamine reuptake inhibitor.
Wirkmechanismus
4-[1-(3-methylbutanoyl)-4-piperidinyl]morpholine oxalate acts as a selective dopamine reuptake inhibitor, meaning it blocks the reuptake of dopamine into presynaptic neurons, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels is thought to be responsible for this compound's therapeutic effects, as dopamine is a key neurotransmitter involved in reward, motivation, and mood regulation.
Biochemical and Physiological Effects:
This compound has been shown to increase dopamine levels in the nucleus accumbens, a key brain region involved in reward processing. This increase in dopamine levels is thought to be responsible for this compound's ability to reduce cocaine self-administration and produce antidepressant-like effects. Additionally, this compound has been found to increase levels of brain-derived neurotrophic factor (BDNF), a protein involved in neuronal growth and survival. This increase in BDNF levels may contribute to this compound's neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-[1-(3-methylbutanoyl)-4-piperidinyl]morpholine oxalate's selective dopamine reuptake inhibition properties make it a valuable compound for research purposes, particularly in the study of addiction and mood disorders. However, this compound's potential for abuse and lack of human clinical data make it a challenging compound to work with. Additionally, this compound's high cost and limited availability may limit its use in research.
Zukünftige Richtungen
Future research on 4-[1-(3-methylbutanoyl)-4-piperidinyl]morpholine oxalate should focus on its potential therapeutic applications, particularly in the treatment of addiction and mood disorders. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans. The development of novel analogs of this compound may also lead to the discovery of compounds with improved therapeutic properties and reduced potential for abuse.
Wissenschaftliche Forschungsanwendungen
4-[1-(3-methylbutanoyl)-4-piperidinyl]morpholine oxalate has shown promising results in preclinical studies for the treatment of various neurological and psychiatric disorders, including depression, anxiety, and addiction. This compound's selective dopamine reuptake inhibition properties make it a potential candidate for the treatment of cocaine addiction, as it has been shown to reduce cocaine self-administration in rats. Additionally, this compound has been found to have antidepressant-like effects in mice, indicating its potential as a treatment for depression and other mood disorders.
Eigenschaften
IUPAC Name |
3-methyl-1-(4-morpholin-4-ylpiperidin-1-yl)butan-1-one;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2.C2H2O4/c1-12(2)11-14(17)16-5-3-13(4-6-16)15-7-9-18-10-8-15;3-1(4)2(5)6/h12-13H,3-11H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOKXBZCSVKYQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCC(CC1)N2CCOCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B3969882.png)
![1-[(2,5-dimethylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B3969891.png)

![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B3969900.png)

![4-[(3,5-dimethoxybenzyl)amino]-1-(4-fluorobenzyl)-2-pyrrolidinone](/img/structure/B3969907.png)


![N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)butanamide](/img/structure/B3969923.png)
![3-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B3969926.png)
![2-[(3-methoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3969935.png)
![1-[1-(3-fluorobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3969948.png)
![1-{1-[4-(methylthio)benzyl]-4-piperidinyl}azepane oxalate](/img/structure/B3969950.png)
